N4-(3,4-dimethylphenyl)-N2-phenethylpteridine-2,4-diamine
Description
N4-(3,4-Dimethylphenyl)-N2-phenethylpteridine-2,4-diamine is a pteridine-based diamine derivative featuring a 3,4-dimethylphenyl group at the N4 position and a phenethyl group at the N2 position. Pteridine derivatives are characterized by a fused pyrimidine-pyrazine ring system, which distinguishes them from quinazoline (fused pyrimidine rings) and triazine (six-membered ring with three nitrogen atoms) scaffolds. Substituents at the N2 and N4 positions are critical for modulating biological activity and physicochemical properties .
Properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-15-8-9-18(14-16(15)2)26-21-19-20(24-13-12-23-19)27-22(28-21)25-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJAPRLHZMEOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(3,4-dimethylphenyl)-N2-phenethylpteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylamine with phenethylamine in the presence of a pteridine derivative. The reaction conditions often require a catalyst, such as palladium, and may involve heating under reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N4-(3,4-dimethylphenyl)-N2-phenethylpteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N4-(3,4-dimethylphenyl)-N2-phenethylpteridine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N4-(3,4-dimethylphenyl)-N2-phenethylpteridine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline-Based Diamine Derivatives
Quinazoline-2,4-diamines are prominent analogs due to their structural similarity and documented cholinesterase inhibition. Key examples include:
Compound 9 (N2-(1-Benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine)
- Structure : Quinazoline core with a lipophilic benzylpiperidine group at N2 and a 3,4-dimethoxybenzyl group at N4.
- Activity : AChE IC50 = 2.1 µM, surpassing rivastigmine (IC50 = 6.5 µM) .
- Key Feature : The benzylpiperidine moiety enhances binding to AChE’s peripheral anionic site .
Compound 14c (N4-(3,4-Dimethoxyphenethyl)quinazoline-2,4-diamine)
- Structure : N4-substituted with a 3,4-dimethoxyphenethyl group.
- Activity : AChE IC50 = 2.5 µM, comparable to galantamine (IC50 = 2.6 µM) .
- Key Feature : Methoxy groups improve solubility and electron-donating effects, enhancing enzyme interaction.
Compound 21s (N2-Isopropyl-N4-(phenethyl)quinazoline-2,4-diamine)
- Structure : Phenethyl group at N4 and isopropyl at N2.
- Activity : BuChE IC50 = 1.6 µM, outperforming donepezil .
- Key Feature : The phenethyl group at N4 contributes to BuChE selectivity.
Comparison with Target Compound: The target pteridine derivative shares the phenethyl group at N2 with compound 21s but replaces quinazoline with pteridine.
Triazine-Based Diamine Derivatives
Triazine derivatives exhibit distinct heterocyclic cores but similar substitution patterns:
N2-(4-Chlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine Hydrochloride
- Structure: Triazine core with 4-chlorophenyl (N2), 3,4-dimethylphenyl (N4), and morpholino groups.
Comparison with Target Compound: The triazine analog’s 3,4-dimethylphenyl group at N4 matches the target, but the N2 chlorophenyl substituent and morpholino modification highlight how heterocycle choice influences pharmacokinetics. Pteridine’s larger aromatic system may offer stronger π-π stacking in enzyme binding compared to triazine .
Pteridine Analogs
N4-(3-Chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine
- Structure : Closely related to the target compound but with a 3-chloro-4-methylphenyl group at N4.
- Molecular Formula : C21H19ClN6 (average mass = 390.875 Da) .
- Key Feature : The chloro group increases electron-withdrawing effects, which may reduce metabolic stability compared to dimethyl substituents .
Data Tables
Table 1: Structural and Activity Comparison of Key Analogs
Key Research Findings
Heterocycle Impact : Quinazoline derivatives show stronger AChE/BuChE inhibition than triazines, likely due to enhanced π-π interactions. Pteridine’s fused ring system may further optimize binding .
Substituent Effects :
- N2 Position : Phenethyl (target) and benzylpiperidine (compound 9) groups enhance lipophilicity and enzyme affinity.
- N4 Position : 3,4-Dimethylphenyl (target) balances lipophilicity and metabolic stability compared to chloro or methoxy groups .
Solubility Considerations: Dimethyl groups may reduce solubility compared to morpholino or methoxy substituents, necessitating formulation adjustments for bioavailability .
Biological Activity
N4-(3,4-dimethylphenyl)-N2-phenethylpteridine-2,4-diamine, identified by its CAS number 946217-66-9, is a synthetic compound that has garnered interest in the scientific community for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pteridine core substituted with both a 3,4-dimethylphenyl group and a phenethylamine moiety. This unique combination of structural elements contributes to its diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | 4-N-(3,4-dimethylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine |
| Molecular Formula | C22H22N6 |
| Molecular Weight | 378.45 g/mol |
| CAS Number | 946217-66-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to modulate the activity of specific enzymes and receptors, leading to alterations in cellular signaling pathways. Research indicates that it may act as an inhibitor for certain kinases involved in cancer cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:
- HCT116 Colon Cancer Cells : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
- Mechanistic Studies : Investigations revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest it possesses activity against a range of bacterial strains, potentially making it a candidate for further development in treating infections.
Case Studies and Research Findings
-
Study on Antitumor Efficacy : A recent study evaluated the efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups.
Model Tumor Size Reduction (%) Notes HCT116 Xenograft 65% Significant efficacy observed C6 Glioma Model 58% No significant toxicity reported - Pharmacokinetic Studies : Oral bioavailability studies conducted in rats revealed that the compound has favorable pharmacokinetic properties with an oral bioavailability of approximately 86.7%. This suggests potential for oral administration in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
